
4-(2,8-dimethyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,8-dimethyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its quinoline structure. Compounds of this nature are known for their diverse biological activities and are often studied for their potential pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,8-dimethyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one typically involves the reaction of 4-(2-methyl-4-sulfanylquinolin-3-yl)butan-2-ones with methyl iodide in an ethanol solution in the presence of sodium ethylate . This reaction results in the formation of benzene ring-substituted 4-(2-methyl-4-(methylsulfanyl)quinolin-3-yl)butan-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(2,8-dimethyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the quinoline ring or the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(2,8-dimethyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to certain receptors, affecting cellular signaling pathways.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethyl-4-hydroxyquinoline: Shares a similar quinoline structure but with a hydroxyl group instead of a sulfanyl group.
4-Hydroxy-2-quinolones: These compounds also contain a quinoline ring and exhibit diverse biological activities.
4-Pyridinethiol,2,6-dimethyl-: Another sulfur-containing heterocycle with similar structural features.
Uniqueness
4-(2,8-dimethyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one is unique due to the presence of both sulfur and nitrogen atoms within its quinoline structure
Properties
IUPAC Name |
4-(2,8-dimethyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-9-5-4-6-13-14(9)16-11(3)12(15(13)18)8-7-10(2)17/h4-6H,7-8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKJOBSIRRDQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=S)C(=C(N2)C)CCC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.